2-Morpholinemethanamine, 4-(2-propen-1-yl)-
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Overview
Description
2-Morpholinemethanamine, 4-(2-propen-1-yl)-, also known as C-(4-allyl-morpholin-2-yl)-methylamine dihydrochloride, is a chemical compound with the molecular formula C8H16N2O. This compound is characterized by the presence of a morpholine ring substituted with an allyl group and a methanamine group. It is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- typically involves the reaction of morpholine with allyl bromide under basic conditions to form the allyl-substituted morpholine. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-Morpholinemethanamine, 4-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-Morpholinemethanamine, 4-(2-propen-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Morpholinemethanamine, 4-(2-propen-1-yl)- involves its interaction with specific molecular targets. The allyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methanamine group can interact with receptors or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinemethanamine: Lacks the allyl group, resulting in different reactivity and applications.
4-(2-Propen-1-yl)-morpholine: Lacks the methanamine group, affecting its interaction with biological targets.
Uniqueness
2-Morpholinemethanamine, 4-(2-propen-1-yl)- is unique due to the presence of both the allyl and methanamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
(4-prop-2-enylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H16N2O/c1-2-3-10-4-5-11-8(6-9)7-10/h2,8H,1,3-7,9H2 |
InChI Key |
GXWHECHKQXAKIR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCOC(C1)CN |
Origin of Product |
United States |
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